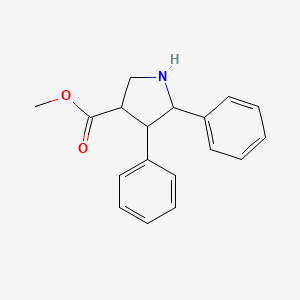
Methyl 4,5-diphenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-diphenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of two phenyl groups attached to the pyrrolidine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diphenylpyrrolidine-3-carboxylate can be achieved through various methods. One efficient method involves the use of acetylene dicarboxylate, aniline, and aromatic aldehydes catalyzed by citric acid in a one-pot mortar-pestle grinding process . This green synthesis method is characterized by high yields and easy isolation of products without involving separation methods, making it cost-efficient .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-efficiency are likely to be applied in scaling up the synthesis process. The use of environmentally friendly catalysts and solvents, as well as energy-efficient reaction conditions, would be essential considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diphenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4,5-diphenylpyrrolidine-3-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,5-diphenylpyrrolidine-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with a similar pyrrolidine core but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical and biological properties.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct pharmacological activities.
Uniqueness
Methyl 4,5-diphenylpyrrolidine-3-carboxylate is unique due to the presence of two phenyl groups, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific chemical and biological properties .
Properties
CAS No. |
62920-84-7 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
methyl 4,5-diphenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)15-12-19-17(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-11,15-17,19H,12H2,1H3 |
InChI Key |
ZFFCPQQXVSJHHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















